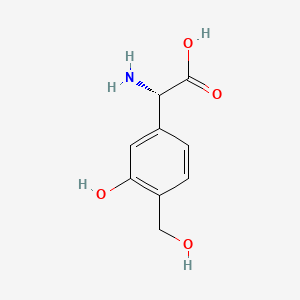

Forphenicinol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-amino-2-[3-hydroxy-4-(hydroxymethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c10-8(9(13)14)5-1-2-6(4-11)7(12)3-5/h1-3,8,11-12H,4,10H2,(H,13,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRBXPUUAYKCCLQ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C(=O)O)N)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@@H](C(=O)O)N)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10221764 | |

| Record name | Forfenimex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10221764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71522-58-2 | |

| Record name | (αS)-α-Amino-3-hydroxy-4-(hydroxymethyl)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71522-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Forfenimex [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071522582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Forfenimex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10221764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FORFENIMEX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EL461OY152 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Forphenicinol: A Technical Guide to its Function as a Biological Response Modifier

For Researchers, Scientists, and Drug Development Professionals

Abstract

Forphenicinol, a derivative of the microbial product forphenicine, is a small molecule immunomodulator that has demonstrated significant potential as a biological response modifier. This technical guide provides a comprehensive overview of the core biological activities of this compound, with a focus on its immunomodulatory and anti-tumor effects. It details the quantitative effects on immune cell populations, outlines experimental protocols for assessing its activity, and visually represents its known mechanisms of action and experimental workflows through signaling pathway and process flow diagrams. This document is intended to serve as a resource for researchers and professionals in the fields of immunology, oncology, and drug development who are interested in the therapeutic potential of this compound.

Introduction

This compound, chemically known as L-(4-hydroxymethyl-3-hydroxyphenyl) glycine, is a synthetic derivative of forphenicine, an inhibitor of chicken intestine alkaline phosphatase. It has been investigated for its ability to modulate the host immune response, demonstrating a range of activities that include the restoration of immune cell balance, enhancement of macrophage function, and augmentation of anti-tumor immunity. This guide synthesizes the available data on this compound to provide a detailed technical resource.

Immunomodulatory Effects of this compound

This compound exerts a variety of effects on the immune system, primarily influencing the cellular components of both innate and adaptive immunity.

Effects on Lymphocyte Populations

Studies in both cancer patients and those with tuberculosis have shown that this compound can help normalize the proportions of peripheral T and B lymphocytes. A notable effect is the restoration of T and B cell counts in individuals with initially low T-cell and/or high B-cell percentages.

Table 1: Effect of a Single Dose of this compound on Peripheral T and B Lymphocyte Percentages in Cancer and Tuberculosis Patients [1]

| Patient Group | Initial T-Cell % (Mean) | T-Cell % After this compound (Mean) | Initial B-Cell % (Mean) | B-Cell % After this compound (Mean) |

| Cancer (n=12 for T-cell, n=7 for B-cell) | 68.0 | 75.6 (p < 0.05) | 34.6 | 26.9 |

| Tuberculosis (n=7 for T-cell, n=6 for B-cell) | 63.1 | 78.5 (p < 0.05) | 34.9 | 14.3 (p < 0.025) |

Data represents mean values. Statistical significance is noted where applicable.

Macrophage Activation and Phagocytosis

This compound has been shown to enhance the phagocytic activity of peritoneal macrophages both in vivo and in vitro[2]. In tumor-bearing mice, this compound administration activated macrophages to inhibit the growth of EL4 lymphoma cells[1].

Delayed-Type Hypersensitivity (DTH) Response

Oral administration of this compound augments delayed-type hypersensitivity to antigens such as sheep red blood cells and oxazolone in mice. It has also been shown to restore DTH responses in mice immunosuppressed with cyclophosphamide[2].

Anti-Tumor Effects of this compound

This compound has demonstrated anti-tumor activity in various murine tumor models, both as a standalone agent and in combination with chemotherapy.

Monotherapy in Murine Tumor Models

This compound has been shown to suppress the growth of several transplantable tumors in mice.

Table 2: In Vivo Anti-Tumor Activity of this compound Monotherapy

| Tumor Model | This compound Dosage | Treatment Schedule | Outcome | Reference |

| Ehrlich Carcinoma | 0.08 - 0.31 mg/kg/day | 10 days, starting 5 days after inoculation | Tumor Suppression | [3] |

| IMC Carcinoma | 0.5 - 5 mg/kg/day | 5 days, starting 8 days after inoculation | Tumor Suppression | [3] |

| EL4 Lymphoma | Not specified | Pre- and post-treatment | Inhibition of tumor growth | [1] |

Combination Therapy with Cyclophosphamide

This compound enhances the anti-tumor effects of the chemotherapeutic agent cyclophosphamide. In a murine model of squamous cell carcinoma (SCCVII), the combination of this compound and cyclophosphamide resulted in additive tumor growth inhibition.

Table 3: Combination of this compound and Cyclophosphamide in a Murine Squamous Cell Carcinoma Model

| Treatment Group | Dosage | Outcome | Reference |

| This compound (FPL) | 100 mg/kg for 8 days (i.p.) | Inhibition of tumor growth (P=0.054 vs. control) | [3] |

| Cyclophosphamide (CPA) | 25 mg/kg twice (i.p.) | Inhibition of tumor growth (P<0.001 vs. control) | [3] |

| FPL + CPA | As above | Additive inhibition of tumor growth compared to either agent alone | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound. These protocols are based on established methods and can be adapted for the specific investigation of this compound's biological activities.

In Vivo Murine Tumor Model

This protocol describes a general procedure for establishing a subcutaneous tumor model in mice to evaluate the anti-tumor efficacy of this compound.

Caption: Workflow for assessing macrophage phagocytosis in vitro.

-

Macrophage Isolation: Peritoneal macrophages are harvested from mice by peritoneal lavage with cold PBS.

-

Cell Plating: The isolated cells are washed, counted, and plated in 24-well plates at a density of 5 x 10^5 cells/well and allowed to adhere for 2 hours. Non-adherent cells are removed by washing.

-

This compound Treatment: Adherent macrophages are incubated with various concentrations of this compound for 24-48 hours. Control wells receive medium alone.

-

Target Preparation: Sheep red blood cells (SRBCs) are opsonized with an anti-SRBC antibody.

-

Phagocytosis: Opsonized SRBCs are added to the macrophage cultures at a ratio of 50:1 (SRBCs:macrophage) and incubated for 1-2 hours to allow phagocytosis.

-

Removal of Non-phagocytosed SRBCs: Non-internalized SRBCs are lysed by hypotonic shock.

-

Quantification: The cells are fixed, stained, and the number of phagocytosed SRBCs within at least 200 macrophages is counted under a microscope. The phagocytic index is calculated as the total number of ingested SRBCs per 100 macrophages.

Delayed-Type Hypersensitivity (DTH) Assay in Mice

This protocol describes a standard method for inducing and measuring a DTH response in mice to evaluate the immunomodulatory effect of this compound.

Workflow for Delayed-Type Hypersensitivity (DTH) Assay

Caption: Workflow for the delayed-type hypersensitivity (DTH) assay in mice.

-

Sensitization: Mice are sensitized by an intraperitoneal injection of 1 x 10^8 sheep red blood cells (SRBCs).

-

This compound Administration: this compound is administered orally to the treatment group daily for a specified period (e.g., 4 days) starting from the day of sensitization. The control group receives the vehicle.

-

Challenge: Four days after sensitization, the mice are challenged by injecting 1 x 10^8 SRBCs in a small volume (e.g., 20 µL) into the plantar region of one hind footpad. The contralateral footpad is injected with the same volume of saline as a control.

-

Measurement: Footpad thickness is measured using a caliper at 24 and 48 hours after the challenge.

-

Analysis: The magnitude of the DTH response is expressed as the difference in footpad thickness between the antigen-injected and the saline-injected footpads.

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects are not yet fully elucidated. However, available evidence suggests the involvement of T-lymphocytes and macrophages as key cellular mediators.

T-Lymphocyte-Mediated Effects

This compound's stimulatory effect on granulocyte-macrophage progenitor cells (CFU-C) is mediated by T-lymphocytes. Incubation of T-lymphocytes with this compound leads to the release of colony-stimulating factor (CSF).[4] This suggests that this compound may act on T-cells to induce the production of cytokines that, in turn, stimulate hematopoiesis and macrophage activity.

Proposed T-Cell Mediated Signaling

Caption: Proposed mechanism of this compound's T-cell mediated effects.

Further research is required to identify the specific receptors and intracellular signaling cascades within T-lymphocytes that are activated by this compound.

Conclusion and Future Directions

This compound is a promising biological response modifier with demonstrated immunomodulatory and anti-tumor properties. Its ability to normalize lymphocyte populations, activate macrophages, and enhance the efficacy of chemotherapy warrants further investigation.

Key areas for future research include:

-

Elucidation of Signaling Pathways: A more in-depth understanding of the molecular targets and signaling pathways modulated by this compound in different immune cell types is crucial for its rational clinical development.

-

Quantitative Analysis of In Vivo Effects: More detailed quantitative studies are needed to fully characterize the dose-response relationships and therapeutic indices for its various biological activities.

-

Clinical Evaluation: Further well-controlled clinical trials are necessary to establish the safety and efficacy of this compound in various disease settings, including different types of cancer and infectious diseases.

This technical guide provides a solid foundation for researchers and clinicians interested in exploring the full therapeutic potential of this compound. The provided data, protocols, and diagrams serve as a valuable resource for designing future studies and advancing our understanding of this intriguing immunomodulatory agent.

References

- 1. Effect of this compound, a low molecular weight immunomodifier, on the growth of and the immune responses to murine lymphoma EL4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies on effects of this compound on immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Stimulatory effect of this compound on normal human bone marrow granulocyte-macrophage progenitor cells mediated by T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Forphenicinol's Immunomodulatory Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forphenicinol, a synthetic derivative of forphenicine, is a low-molecular-weight immunomodulator that has demonstrated significant effects on the cellular immune response. This technical guide provides an in-depth analysis of the mechanism of action of this compound in immune cells, with a particular focus on its impact on macrophages and T-lymphocytes. The information presented herein is a synthesis of preclinical and early clinical research, designed to inform further investigation and potential therapeutic development.

Core Mechanism of Action

This compound primarily exerts its immunomodulatory effects by enhancing cell-mediated immunity. This is achieved through the activation of macrophages and the indirect stimulation of hematopoietic progenitor cells via T-lymphocytes. The compound does not appear to directly stimulate lymphocyte proliferation or augment antibody formation, indicating a targeted effect on specific arms of the immune system.

The key activities of this compound include the augmentation of delayed-type hypersensitivity (DTH) reactions, enhancement of macrophage phagocytosis, and stimulation of granulocyte-macrophage colony formation. These actions collectively contribute to its observed anti-tumor and immunomodulatory properties.

Quantitative Data on Immunomodulatory Effects

While detailed dose-response data from the primary literature is limited in publicly available abstracts, the following table summarizes the key quantitative findings from a Phase I clinical study of this compound.

| Parameter Assessed | Patient Group | This compound Dose | Observed Effect | Citation |

| Lymphocyte Count | Malignant Patients ("low-before" group) | Low-dose (10-100 mg/day) | Significant Increase (p < 0.05) | [1] |

| T-cell Count | Malignant Patients ("low-before" group) | Low-dose (10-100 mg/day) | Significant Increase (p < 0.05) | [1] |

| B-cell Count | Malignant Patients ("low-before" group) | Low-dose (10-100 mg/day) | Significant Increase (p < 0.05) | [1] |

| T gamma-cell Count | Benign Patients ("low-before" group) | High-dose (>400 mg/day) | Significant Increase | [1] |

| NK cell Activity | Benign Patients ("low-before" group) | High-dose (>400 mg/day) | Significant Increase | [1] |

Signaling Pathways and Molecular Interactions

The precise intracellular signaling pathways and direct molecular targets of this compound have not been fully elucidated in the available literature. However, based on its observed effects, a putative mechanism can be proposed. This compound appears to initiate a signaling cascade that results in the activation of macrophages and the stimulation of T-lymphocytes to release colony-stimulating factors.

Macrophage Activation

This compound has been shown to enhance the phagocytic activity of peritoneal macrophages both in vivo and in vitro[2]. This suggests a direct or indirect activation of signaling pathways within these cells that promote phagocytosis.

T-Lymphocyte Mediated Effects

The stimulatory effect of this compound on granulocyte-macrophage progenitor cells (CFU-C) is mediated by T-lymphocytes[3]. Incubation of T-lymphocytes with this compound leads to the release of colony-stimulating factors (CSFs)[3]. These CSFs then act on bone marrow progenitor cells to increase the production of granulocytes and macrophages.

Experimental Protocols

Detailed experimental protocols from the original studies are not fully available. The following are generalized methodologies for the key experiments cited, based on standard immunological practices.

Delayed-Type Hypersensitivity (DTH) Assay in Mice

The augmentation of DTH by this compound was a key finding[2]. A typical DTH protocol involves a sensitization phase and a challenge phase.

-

Animals: Inbred mouse strains (e.g., C57BL/6) are typically used.

-

Sensitization: Mice are sensitized by subcutaneous or intraperitoneal injection of an antigen (e.g., sheep red blood cells (SRBC) or oxazolone) emulsified in an adjuvant.

-

This compound Administration: this compound is administered orally at specified doses for a set number of days, often starting at the time of sensitization or a few days prior.

-

Challenge: After a period of 5-7 days, the sensitized mice are challenged by injecting the antigen into a hind footpad or ear.

-

Measurement: The DTH response is quantified by measuring the increase in footpad thickness or ear swelling at 24, 48, and 72 hours post-challenge.

Macrophage Phagocytosis Assay

The enhancement of phagocytosis by this compound was demonstrated in vitro and in vivo[2].

-

Macrophage Isolation: Peritoneal macrophages are harvested from mice by peritoneal lavage.

-

Cell Culture: The isolated macrophages are adhered to culture plates.

-

This compound Treatment: The macrophage cultures are incubated with varying concentrations of this compound.

-

Phagocytosis Induction: Opsonized particles (e.g., SRBCs or fluorescent beads) are added to the macrophage cultures.

-

Quantification: After a suitable incubation period, non-phagocytosed particles are washed away. The extent of phagocytosis is quantified by microscopy (counting ingested particles per macrophage) or by flow cytometry (if using fluorescent particles).

Colony-Forming Unit-Cell (CFU-C) Assay

This compound's effect on hematopoietic progenitor cells is mediated by T-cells[3].

-

Cell Preparation: Non-adherent bone marrow cells are isolated from human donors. In some conditions, T-lymphocytes are depleted from this cell population.

-

Cell Culture: The bone marrow cells (with or without T-lymphocytes) are cultured in a semi-solid medium (e.g., methylcellulose) containing colony-stimulating factors.

-

This compound Addition: this compound is added to the cultures at various concentrations.

-

Incubation: The cultures are incubated for 7-14 days to allow for colony formation.

-

Colony Counting: The number of granulocyte-macrophage colonies (CFU-C) is counted under a microscope.

Conclusion and Future Directions

This compound is an immunomodulatory agent with a distinct mechanism of action centered on the activation of macrophages and the T-lymphocyte-mediated stimulation of myelopoiesis. Its ability to enhance cell-mediated immunity, particularly delayed-type hypersensitivity, underscores its potential in conditions where this arm of the immune system is compromised, such as in certain infections and cancers.

The lack of detailed information on the specific molecular targets and signaling pathways of this compound represents a significant knowledge gap. Future research should focus on:

-

Target Identification: Utilizing modern drug affinity and proteomics approaches to identify the direct binding partners of this compound in macrophages and T-lymphocytes.

-

Signaling Pathway Analysis: Employing techniques such as phosphoproteomics, transcriptomics, and specific kinase inhibitors to delineate the intracellular signaling cascades modulated by this compound.

-

Cytokine Profiling: Conducting comprehensive cytokine and chemokine profiling of immune cells treated with this compound to understand the full spectrum of its immunomodulatory effects.

A more granular understanding of this compound's mechanism of action will be crucial for its potential clinical translation and for the development of next-generation immunomodulators with improved efficacy and specificity.

References

- 1. [Phase I study of this compound, a new biological response modifier] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies on effects of this compound on immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stimulatory effect of this compound on normal human bone marrow granulocyte-macrophage progenitor cells mediated by T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Forphenicinol: An In-depth Technical Guide on a Forphenicine-Derived Immunomodulator

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Forphenicinol, a derivative of the microbial product forphenicine, is a small molecule immunomodifier with demonstrated anti-tumor and immunomodulatory properties. This technical guide provides a comprehensive overview of this compound, including its chemical nature, synthesis, biological activities, and potential mechanisms of action. Detailed experimental protocols for key biological assays and hypothesized signaling pathways are presented to facilitate further research and development of this promising therapeutic agent.

Introduction to this compound and Forphenicine

Forphenicine was first isolated from the culture filtrate of Actinoplanes ianthinogenes (formerly classified as Streptomyces fulvoviridis) and identified as an inhibitor of chicken intestinal alkaline phosphatase. This compound, chemically known as L-(4-hydroxymethyl-3-hydroxyphenyl) glycine, is a synthesized derivative of forphenicine. It was developed to enhance the biological response modifying activities of its parent compound. This compound has been investigated for its role in augmenting immune responses and inhibiting tumor growth, showing promise as a potential therapeutic agent in oncology and immunology.

Chemical Structure

| Compound | Chemical Name | Molecular Formula | Molecular Weight |

| Forphenicine | (S)-2-(4-formyl-3-hydroxyphenyl)glycine | C₉H₉NO₄ | 195.17 g/mol |

| This compound | L-(4-hydroxymethyl-3-hydroxyphenyl) glycine | C₉H₁₁NO₄ | 197.19 g/mol |

Synthesis and Biosynthesis

Chemical Synthesis of this compound

Several methods for the total synthesis of (S)-forphenicinol have been reported, with varying overall yields. A notable asymmetric synthesis approach starts from commercially available 2-hydroxy-dimethylterephthalate and involves a key stereogenic-center-forming enantioselective organocatalytic Mannich reaction. This nine-step synthetic scheme has achieved a significantly higher total yield of 17% for (S)-forphenicinol hydrochloride (99% ee) compared to previously known methods which had yields of 4.6% and 0.8%.

Biosynthesis of Forphenicine

Forphenicine is a natural product synthesized by the actinomycete Actinoplanes ianthinogenes. While the complete biosynthetic gene cluster and enzymatic pathway have not been fully elucidated, the biosynthesis of related phenolic compounds in actinomycetes often involves pathways derived from primary metabolism, such as the shikimate pathway for aromatic amino acid biosynthesis. Further genomic and metabolic studies on Actinoplanes ianthinogenes are required to fully characterize the biosynthetic route to forphenicine.

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, primarily centered on immunomodulation and anti-tumor effects.

Immunomodulatory Effects

This compound has been shown to enhance cell-mediated immunity. Key immunomodulatory activities include:

-

Augmentation of Delayed-Type Hypersensitivity (DTH): Oral administration of this compound has been demonstrated to augment DTH responses to antigens like sheep red blood cells and oxazolone in mice. It can also restore DTH in immunosuppressed mice.

-

Enhancement of Macrophage Phagocytosis: this compound enhances the phagocytic activity of peritoneal macrophages both in vivo and in vitro.

-

Effects on Lymphocyte Populations: A Phase I clinical study in patients with malignant and benign diseases showed that low doses (10-100 mg/day) of this compound significantly increased lymphocyte, T-cell, and B-cell percentages and counts in patients with initially low values. In patients with benign diseases, higher doses (over 400 mg/day) led to a significant increase in T gamma-cell percentages and counts, as well as NK cell activity in those with low initial values.

Anti-Tumor Activity

This compound has demonstrated anti-tumor effects in various murine tumor models. Its efficacy is dependent on the dose, administration schedule, and the number of tumor cells inoculated. This compound has been shown to enhance the anti-tumor effects of chemotherapeutic agents such as 6-mercaptopurine, aclacinomycin, and cyclophosphamide.

| Tumor Model | This compound Dosage | Treatment Schedule | Outcome |

| Ehrlich carcinoma | 0.08 - 0.31 mg/kg/day | 10 days, starting 5 days after inoculation | Tumor suppression |

| IMC carcinoma | 0.5 - 5 mg/kg/day | 5 days, starting 8 days after inoculation | Tumor suppression |

Data compiled from studies on murine transplantable tumors.

Potential Mechanism of Action: Modulation of Signaling Pathways

While the direct molecular targets of this compound are not yet fully elucidated, its chemical structure as a phenolic compound suggests potential interactions with key signaling pathways involved in inflammation and cancer. The parent compound, forphenicine, is a known inhibitor of alkaline phosphatase, indicating that enzyme inhibition may be a relevant mechanism for this class of molecules. Based on studies of other immunomodulatory and anti-tumor polyphenols, the following signaling pathways are hypothesized to be modulated by this compound:

-

NF-κB Signaling Pathway: The NF-κB pathway is a crucial regulator of inflammation, immune responses, and cell survival. Many phenolic compounds are known to inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory cytokines and promoting apoptosis in cancer cells. It is plausible that this compound exerts its effects in part through the modulation of this pathway.

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. Other polyphenols have been shown to modulate MAPK signaling, suggesting a potential mechanism for this compound's anti-proliferative effects.

-

PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is critical for cell growth, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Inhibition of this pathway by phenolic compounds can lead to decreased cancer cell proliferation and survival.

Forphenicinol: An In-depth Technical Guide on its Antitumor Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forphenicinol, a derivative of the microbial product forphenicine, is a low molecular weight immunomodulator that has demonstrated significant antitumor properties in various preclinical models. Its ability to enhance the host's immune response against malignant cells, both as a standalone agent and in combination with conventional therapies, has made it a subject of interest in oncology research. This technical guide provides a comprehensive overview of the antitumor effects of this compound, detailing its impact on tumor growth and survival, the experimental protocols used to elucidate these properties, and its proposed mechanism of action through immunomodulation.

Antitumor Efficacy of this compound

This compound has shown efficacy against a range of murine transplantable tumors. Its antitumor activity is dependent on the dosage, administration schedule, and the tumor cell burden.

In Vivo Antitumor Activity

| Tumor Model | Treatment Regimen | Key Findings | Reference |

| Ehrlich Carcinoma | 0.08 - 0.31 mg/kg/day for 10 days, starting 5 days after tumor inoculation | Suppression of tumor growth.[1] | [1] |

| IMC Carcinoma | 0.5 - 5 mg/kg/day for 5 days, starting 8 days after inoculation | Suppression of tumor growth.[1] | [1] |

| Meth A Fibrosarcoma | Not specified | Prolonged survival period, especially when combined with surgical removal of the primary tumor.[2] | [2] |

| Lewis Lung Carcinoma | Not specified | Prolonged survival period when combined with surgical removal of the primary tumor.[2] | [2] |

| Adenocarcinoma 755 | Not specified | Suppressed growth of subcutaneously implanted tumors.[2] | [2] |

| EL4 Lymphoma | Oral administration, pre- and post-treatment | Inhibition of tumor growth.[3] | [3] |

Combination Therapy

This compound has been shown to significantly enhance the efficacy of chemotherapy and radiotherapy.

| Combination Agent(s) | Tumor Model | Treatment Regimen | Key Findings | Reference |

| 6-Mercaptopurine, Aclacinomycin, Cyclophosphamide | L1210 Leukemia | Not specified | Markedly enhanced antitumor effect.[1] | [1] |

| Cyclophosphamide (CPA) | Squamous Cell Carcinoma (SCCVII) | FPL (5 mg/kg for 9 days), CPA (50 mg/kg for 5 days) | FPL alone: 22% smaller tumor volume than control. CPA alone: 97% reduction. | [4] |

| Cyclophosphamide (CPA) | Squamous Cell Carcinoma (SCCVII) | FPL (100 mg/kg for 8 days), CPA (25 mg/kg for 2 days) | FPL + CPA group tumors were 41% smaller than CPA alone group. | [4] |

| Ionizing Radiation (IR) | Squamous Cell Carcinoma (SCCVII) | FPL (100 mg/kg for 8 days), IR (40 Gy) | FPL + IR produced an 18% further reduction in mean tumor volume compared to IR alone. | [4] |

| CPA and IR | Squamous Cell Carcinoma (SCCVII) | FPL (100 mg/kg for 8 days), CPA (25 mg/kg for 2 days), IR (40 Gy) | Triple therapy produced a 97% decrease in mean tumor volume. | [4] |

| Surgery | Meth A Fibrosarcoma, Lewis Lung Carcinoma | Administration before and after tumor resection | Suppressed growth of recurrent tumors and prolonged survival.[2] | [2] |

Experimental Protocols

The following sections detail the methodologies employed in key studies investigating the antitumor properties of this compound.

In Vivo Tumor Models

-

Tumor Cell Lines: Ehrlich carcinoma, IMC carcinoma, L1210 leukemia, Meth A fibrosarcoma, Lewis lung carcinoma, adenocarcinoma 755, and EL4 lymphoma.

-

Animal Models: Murine models (specific strains not detailed in abstracts).

-

Tumor Inoculation: Subcutaneous injection of tumor cells.

-

Treatment Administration: this compound was administered orally or via intraperitoneal injection.

-

Assessment of Efficacy: Tumor growth was monitored by measuring tumor volume. Survival period of the animals was also a key endpoint.

Immunological Assays

-

Delayed-Type Hypersensitivity (DTH): Assessed using sheep red blood cells and oxazolone in mice to measure cell-mediated immunity.

-

Phagocytosis Assay: Peritoneal macrophages were used to evaluate the effect of this compound on phagocytic activity both in vivo and in vitro.

-

Lymphocyte Proliferation Assay: The effect of this compound on the proliferation of lymphocytes in the presence or absence of lectins was determined.

-

Colony-Forming Unit-Cell (CFU-C) Assay: The impact of this compound on the production of granulocyte-macrophage progenitor cells from human bone marrow was studied in vitro. T-lymphocyte depleted fractions were used to identify the role of T-cells.

Here is a generalized experimental workflow for evaluating the in vivo antitumor effects of this compound.

Mechanism of Action: Immunomodulation

The primary mechanism underlying the antitumor properties of this compound is its ability to modulate the host's immune system. While the specific intracellular signaling pathways directly targeted by this compound are not extensively detailed in the available literature, its effects on various immune cells suggest a broad immunomodulatory activity.

Effects on Immune Cells

-

Macrophages: this compound enhances the phagocytic activity of peritoneal macrophages.[3] Activated macrophages play a crucial role in the antitumor immune response by directly killing tumor cells and presenting tumor antigens to T-cells. In mice bearing the EL4 lymphoma, this compound activated macrophages to inhibit tumor growth both in vitro and in vivo.[3]

-

T-lymphocytes: this compound has been shown to augment delayed-type hypersensitivity, a T-cell-mediated immune response.[3] Furthermore, it stimulates T-lymphocytes to release colony-stimulating factor, which in turn promotes the generation of granulocyte-macrophage progenitor cells.

-

Splenocytes: The antitumor activity of this compound is also associated with the stimulation of tumor growth-inhibitory activity of splenocytes.

Based on these findings, a proposed mechanism of action for the antitumor effects of this compound is presented below. This compound appears to act as an immune adjuvant, enhancing both innate and adaptive immune responses against tumors.

Conclusion

This compound demonstrates notable antitumor properties primarily through the potentiation of the host's immune system. Its ability to suppress tumor growth, prolong survival, and synergize with conventional cancer therapies in preclinical models highlights its potential as a valuable immunomodulatory agent in oncology. While its effects on immune cell populations such as macrophages and T-lymphocytes are documented, further research is required to elucidate the precise intracellular signaling pathways that this compound modulates to exert its immunomodulatory and antitumor effects. A deeper understanding of its molecular targets will be crucial for its clinical development and for identifying patient populations most likely to benefit from this therapeutic approach.

References

- 1. Antitumor effect of this compound, a low molecular weight immunomodifier, on murine transplantable tumors and microbial infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antitumor effect of this compound, a low molecular weight immunomodifier, in combination with surgery on Meth A fibrosarcoma, Lewis lung carcinoma, and adenocarcinoma 755 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies on effects of this compound on immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stimulatory effect of this compound on normal human bone marrow granulocyte-macrophage progenitor cells mediated by T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Forphenicinol: A Technical Guide to its Immunomodulatory Core

For Researchers, Scientists, and Drug Development Professionals

Abstract

Forphenicinol, a derivative of forphenicine, is a small molecule immunomodulator that has demonstrated a range of effects on the immune system. This technical guide provides an in-depth overview of the current understanding of this compound's role as an immunomodulator, with a focus on its core mechanisms of action, supported by quantitative data from preclinical and clinical studies. Detailed experimental methodologies are provided for key assays, and cellular signaling pathways are visualized to facilitate a deeper understanding of its biological activity.

Introduction

This compound, S-2-(3-hydroxy-4-hydroxymethylphenyl)glycine, is a synthetic derivative of forphenicine, a natural product isolated from Streptomyces fulvoviridis var. acarbodicus. Forphenicine was initially identified as an inhibitor of alkaline phosphatase[1]. This compound was developed to enhance oral administrability and has since been investigated for its immunomodulatory and anti-tumor properties[2]. This document synthesizes the available scientific literature to present a comprehensive technical overview of this compound's immunomodulatory functions.

Immunomodulatory Effects of this compound

This compound exerts a multifaceted influence on the immune system, primarily augmenting cell-mediated immunity. Its key immunomodulatory activities include the enhancement of delayed-type hypersensitivity, activation of macrophages, and modulation of lymphocyte populations and hematopoietic progenitor cells.

Enhancement of Delayed-Type Hypersensitivity (DTH)

This compound has been shown to augment DTH responses in mice, a key indicator of enhanced cell-mediated immunity. Oral administration of this compound augmented DTH to sheep red blood cells (SRBCs) and oxazolone in mice[2]. Furthermore, it was capable of restoring DTH responses in mice immunosuppressed by cyclophosphamide[2].

Macrophage Activation

A significant aspect of this compound's immunomodulatory activity is its ability to enhance macrophage function. Studies have demonstrated that this compound enhances phagocytosis by peritoneal macrophages both in vivo and in vitro[2]. In tumor-bearing mice, this compound administration activated macrophages to inhibit the growth of EL4 lymphoma cells in vitro and in vivo[3].

Modulation of Lymphocyte Subsets

This compound has demonstrated a capacity to modulate the balance of peripheral T and B lymphocytes, particularly in patients with immunological imbalances. In clinical studies, a significant effect of this compound was observed in restoring the normal proportion of T and B cells in patients with low T-cell and/or high B-cell counts prior to treatment.

Effects on Hematopoietic Stem Cells

This compound has been observed to influence the production of hematopoietic progenitor cells. It has been shown to be effective in increasing the production of Colony-Forming Units in Culture (CFU-C) in the presence of colony-stimulating factor (CSF)[2]. This effect is mediated by T-lymphocytes, which, when incubated with this compound, release colony-stimulating factor[4].

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies on this compound.

Table 1: Effect of this compound on Lymphocyte Subsets in Patients

| Patient Group | Treatment Group | Parameter | Initial Level (Mean %) | Post-treatment Level (Mean %) | p-value | Reference |

| Cancer (n=12) | Low T-cell | T-cells | 68.0 | 75.6 | < 0.05 | [4] |

| Tuberculosis (n=7) | Low T-cell | T-cells | 63.1 | 78.5 | < 0.05 | [4] |

| Cancer (n=7) | High B-cell | B-cells | 34.6 | 26.9 | Not specified | [4] |

| Tuberculosis (n=6) | High B-cell | B-cells | 34.9 | 14.3 | < 0.025 | [4] |

Table 2: Pharmacokinetics of this compound in Humans (14-day repeated oral administration)

| Daily Dose | Average Peak Serum Level (µg/mL) |

| 50 mg | 1.37 |

| 100 mg | 5.02 |

| 200 mg | 7.49 |

| 400 mg | 15.02 |

Peak levels were generally attained 2 hours after administration. No significant accumulation was observed with repeated dosing at 50 or 100 mg/day.

Postulated Mechanism of Action and Signaling Pathways

While the precise molecular targets of this compound are not fully elucidated, its origin as a derivative of the alkaline phosphatase inhibitor forphenicine suggests a mechanism involving the modulation of phosphorylation-dependent signaling pathways. Alkaline phosphatases are crucial in regulating the phosphorylation status of various proteins, and their inhibition can lead to widespread changes in cellular signaling.

A key finding is that the stimulatory effect of this compound on granulocyte-macrophage progenitor cells (CFU-C) is mediated by T-lymphocytes, which are induced to release colony-stimulating factors (CSFs) upon incubation with the compound[4]. This suggests a signaling cascade initiated in T-cells, leading to cytokine production that in turn stimulates hematopoiesis.

Furthermore, the activation of macrophages and the enhancement of DTH point towards the involvement of signaling pathways that govern innate and cell-mediated immunity, such as the NF-κB and MAPK pathways.

Below are diagrams illustrating the postulated signaling pathways and experimental workflows.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Delayed-Type Hypersensitivity (DTH) Assay in Mice

-

Objective: To assess the effect of this compound on cell-mediated immunity.

-

Animal Model: Female CDF1 mice (6-8 weeks old).

-

Sensitization: Mice are sensitized by a subcutaneous injection of 1 x 10⁸ sheep red blood cells (SRBCs).

-

This compound Administration: this compound is administered orally at doses ranging from 0.1 to 100 mg/kg/day for 4 consecutive days, starting on the day of sensitization.

-

Challenge: Four days after sensitization, mice are challenged by a subcutaneous injection of 1 x 10⁸ SRBCs into the footpad.

-

Measurement: Footpad swelling is measured 24 and 48 hours after the challenge using a caliper. The difference in thickness between the challenged and unchallenged footpads is calculated.

-

Control Groups: A control group receives the vehicle instead of this compound. A positive control group may be included.

-

Statistical Analysis: The significance of the difference in footpad swelling between the this compound-treated and control groups is determined using a Student's t-test.

Macrophage Phagocytosis Assay

-

Objective: To evaluate the effect of this compound on the phagocytic activity of macrophages.

-

Macrophage Isolation: Peritoneal macrophages are harvested from mice by peritoneal lavage with cold phosphate-buffered saline (PBS).

-

Cell Culture: The harvested cells are washed, and erythrocytes are lysed. Macrophages are then plated in a 96-well plate and allowed to adhere for 2 hours. Non-adherent cells are removed by washing with PBS.

-

This compound Treatment: Adherent macrophages are incubated with various concentrations of this compound (e.g., 1-100 µg/mL) for 24 hours.

-

Phagocytosis Induction: Opsonized SRBCs (coated with anti-SRBC antibodies) are added to the macrophage cultures and incubated for 1 hour to allow phagocytosis.

-

Quantification: Non-phagocytosed SRBCs are lysed with a hypotonic solution. The amount of phagocytosed SRBCs is quantified by measuring the absorbance of the released hemoglobin at 540 nm.

-

Control Groups: A control group of macrophages is incubated without this compound.

-

Statistical Analysis: The phagocytic activity is expressed as a percentage of the control, and statistical significance is determined by a Student's t-test.

Colony-Forming Unit in Culture (CFU-C) Assay

-

Objective: To assess the effect of this compound on the proliferation of hematopoietic progenitor cells.

-

Cell Source: Bone marrow cells are flushed from the femurs and tibias of mice.

-

Cell Preparation: A single-cell suspension of bone marrow cells is prepared.

-

T-Lymphocyte Co-culture (Indirect Assay): T-lymphocytes are isolated from the spleen or peripheral blood and incubated with this compound for 24-48 hours. The conditioned medium containing secreted factors is collected.

-

CFU-C Culture: Bone marrow cells are cultured in a semi-solid methylcellulose medium supplemented with the conditioned medium from this compound-treated T-lymphocytes.

-

Colony Counting: After 7-14 days of incubation at 37°C in a humidified atmosphere with 5% CO₂, the number of granulocyte-macrophage colonies (CFU-GM) is counted under an inverted microscope.

-

Control Groups: A control group uses conditioned medium from T-lymphocytes not treated with this compound. A positive control with a known concentration of CSF can be included.

-

Statistical Analysis: The number of colonies in the this compound-treated group is compared to the control group using a Student's t-test.

Conclusion and Future Directions

This compound is a promising immunomodulatory agent with demonstrated effects on cell-mediated immunity, macrophage function, and hematopoiesis. Its ability to restore immune responses in immunosuppressed models and modulate lymphocyte populations in a clinical setting highlights its therapeutic potential. The likely mechanism of action, stemming from its origin as an alkaline phosphatase inhibitor, suggests a broad-acting modulation of cellular signaling.

Future research should focus on the precise identification of this compound's molecular targets and the detailed elucidation of the downstream signaling pathways it affects in various immune cell types. A deeper understanding of its mechanism will be crucial for its rational application in clinical settings, potentially in combination with other therapies for the treatment of cancer and infectious diseases. Further clinical trials are warranted to establish its efficacy and safety in a broader range of indications.

References

- 1. Forphenicine, and inhibitor of alkaline phosphatase produced by actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies on effects of this compound on immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dls.com [dls.com]

- 4. Stimulatory effect of this compound on normal human bone marrow granulocyte-macrophage progenitor cells mediated by T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary In Vitro Studies on Forphenicinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forphenicinol, a derivative of forphenicine, is a small molecule immunomodulator that has demonstrated a range of biological activities. Preliminary in vitro studies have begun to elucidate its effects at the cellular level, highlighting its potential as a modulator of the immune response. This technical guide provides a comprehensive overview of the available in vitro data on this compound, focusing on its impact on key immune cell functions. The information is presented to support further research and development of this compound.

Core In Vitro Activities

This compound's primary in vitro effects are centered on the enhancement of macrophage and hematopoietic progenitor cell activity.

Macrophage Activation

In vitro studies have shown that this compound enhances the phagocytic activity of peritoneal macrophages[1][2]. This suggests a direct or indirect activation of these key innate immune cells, leading to an increased capacity to engulf and clear foreign particles and cellular debris.

Hematopoietic Stem Cell Stimulation

This compound has been observed to increase the formation of Colony-Forming Units - Culture (CFU-C) from human non-adherent bone marrow cells[1][3]. This indicates a stimulatory effect on hematopoietic progenitor cells, which are responsible for the generation of various blood cell lineages.

Quantitative Data Summary

| In Vitro Effect | Cell Type | Observed Outcome | Significance | Reference |

| Enhanced Phagocytosis | Murine Peritoneal Macrophages | Increased phagocytic activity | - | [1][2] |

| Increased Colony Formation | Human Bone Marrow Progenitor Cells (CFU-C) | Significant increase in CFU-C colonies | p < 0.05 | [3] |

Table 1: Summary of Observed In Vitro Effects of this compound

| Human Oral Dose | Average Peak Serum Concentration (µg/mL) | Reference |

| 50 mg/day | 1.37 | [4] |

| 100 mg/day | 5.02 | [4] |

| 200 mg/day | 7.49 | [4] |

| 400 mg/day | 15.02 | [4] |

Table 2: Human Pharmacokinetic Data for this compound (for reference)

Signaling Pathways

The precise signaling pathways underlying this compound's in vitro effects are not fully elucidated. However, some insights into the mechanism of action have been reported.

T-Lymphocyte-Mediated Hematopoiesis

The stimulatory effect of this compound on CFU-C is understood to be mediated by T-lymphocytes. In vitro experiments have shown that this compound induces T-lymphocytes to release colony-stimulating factors (CSFs), which in turn promote the proliferation and differentiation of hematopoietic progenitor cells[3].

References

- 1. Studies on effects of this compound on immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. STUDIES ON EFFECTS OF this compound ON IMMUNE RESPONSES [jstage.jst.go.jp]

- 3. Stimulatory effect of this compound on normal human bone marrow granulocyte-macrophage progenitor cells mediated by T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Fundamental and clinical studies on this compound, a small-molecular immunomodulator] - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Research on Forphenicinol's Biological Activity: A Technical Guide

An In-depth Examination of the Immunomodulatory and Antitumor Properties of a Novel Microbial Product

For individuals engaged in the fields of immunology, oncology, and drug discovery, this technical guide provides a comprehensive analysis of the foundational research into the biological activities of Forphenicinol. Discovered as a derivative of forphenicine from actinomycetes, early studies in the 1980s revealed its potential as a potent immunomodulator with significant antitumor effects. This document synthesizes the key quantitative data, details the experimental methodologies employed in its initial characterization, and visually represents the proposed mechanisms of action.

Quantitative Analysis of Biological Activity

Initial investigations into this compound's biological effects yielded significant quantitative data across various in vivo and in vitro models. The following tables summarize these key findings, offering a comparative overview of its efficacy.

Table 1: In Vivo Antitumor Activity of this compound in Murine Models

| Tumor Model | Administration Route | Dosage | Treatment Schedule | Outcome | Reference |

| Ehrlich Carcinoma (solid) | Oral | 0.08 - 0.31 mg/kg/day | Daily for 10 days, starting 5 days after inoculation | Marked inhibition of tumor growth | |

| IMC Carcinoma (solid) | Oral | 0.5 - 5 mg/kg/day | Daily for 5 days, starting 8 days after inoculation | Suppression of tumor growth | [1] |

| EL4 Lymphoma | Oral | Not specified | Pre- and post-treatment | Inhibition of tumor growth | [2] |

Table 2: Immunomodulatory Effects of this compound

| Assay | Model System | Treatment | Key Finding | Reference |

| Delayed-Type Hypersensitivity (DTH) | Mice (sensitized with sheep red blood cells or oxazolone) | Oral administration | Augmented DTH response | [3] |

| Macrophage Phagocytosis | Murine peritoneal macrophages (in vivo and in vitro) | Oral administration and in vitro incubation | Enhanced phagocytic activity | [3] |

| Colony-Forming Units in Culture (CFU-C) | Human bone marrow cells (in vitro) | In vitro incubation | Increased number of CFU-C colonies | [3] |

Table 3: Toxicological Data for this compound

| Animal Model | Administration Route | LD50 | Reference |

| Mice | Intraperitoneal (i.p.) | >500 mg/kg | [4] |

Key Experimental Protocols

The following sections provide detailed methodologies for the pivotal experiments that characterized the biological activities of this compound.

Delayed-Type Hypersensitivity (DTH) Assay

This assay was crucial in demonstrating this compound's ability to enhance cell-mediated immunity.[4][3]

-

Animal Model: Male ddY mice.

-

Sensitization:

-

Mice were immunized by a subcutaneous injection of 1 x 10⁸ sheep red blood cells (SRBC).

-

Alternatively, for contact hypersensitivity, mice were sensitized by applying 0.1 ml of 5% oxazolone in ethanol to the shaved abdomen.

-

-

This compound Administration: this compound was administered orally at various doses at the time of sensitization.

-

Challenge:

-

For SRBC-sensitized mice, 4 days after sensitization, 1 x 10⁸ SRBC in 25 µl of saline were injected into the footpad of one hind paw. The other hind paw was injected with saline as a control.

-

For oxazolone-sensitized mice, 7 days after sensitization, 25 µl of 1% oxazolone in olive oil was applied to one ear. The other ear received olive oil alone.

-

-

Measurement: The increase in footpad thickness or ear thickness was measured 24 hours after the challenge using a dial gauge caliper. The difference in thickness between the antigen-challenged and control sites was taken as the measure of the DTH reaction.

Macrophage Phagocytosis Assay

This assay quantified the effect of this compound on the phagocytic capacity of macrophages.[4][3]

-

Macrophage Collection: Peritoneal macrophages were collected from mice by washing the peritoneal cavity with Hanks' balanced salt solution (HBSS).

-

In Vitro Assay:

-

Peritoneal macrophages were allowed to adhere to glass coverslips in a petri dish for 30 minutes at 37°C.

-

Non-adherent cells were removed by washing with HBSS.

-

The adherent macrophages were incubated with various concentrations of this compound for 24 hours.

-

A suspension of opsonized yeast cells was added to the macrophage cultures and incubated for 60 minutes to allow phagocytosis.

-

The coverslips were then washed, fixed, and stained with Giemsa solution.

-

-

Quantification: The number of yeast cells phagocytosed by at least 100 macrophages was counted under a microscope. The phagocytic index was calculated as the average number of yeast cells per macrophage.

-

In Vivo Assay: Mice were administered this compound orally. At a specified time point, peritoneal macrophages were harvested, and their phagocytic activity against opsonized yeast was measured as described above.

Colony-Forming Unit in Culture (CFU-C) Assay

This assay was used to assess the effect of this compound on the proliferation and differentiation of hematopoietic progenitor cells.[3]

-

Cell Source: Bone marrow cells were flushed from the femurs of mice.

-

Cell Culture:

-

Bone marrow cells were suspended in McCoy's 5A medium supplemented with fetal calf serum.

-

The cell suspension was mixed with a semi-solid methylcellulose medium containing a source of colony-stimulating factor (CSF).

-

This compound was added to the culture medium at various concentrations.

-

-

Incubation: The cultures were incubated at 37°C in a humidified atmosphere with 5% CO₂ for 7-10 days.

-

Colony Counting: The number of granulocyte-macrophage colonies (CFU-C), defined as aggregates of 50 or more cells, was counted using an inverted microscope.

Signaling Pathways and Mechanisms of Action

Early research suggested that this compound exerts its immunomodulatory effects through interactions with immune cells, particularly T-lymphocytes and macrophages. While the precise molecular targets were not fully elucidated in the initial studies, a proposed mechanism involves the enhancement of cellular immune responses.

One of the key findings was that the stimulatory effect of this compound on CFU-C formation from bone marrow cells was dependent on T-lymphocytes. This led to the hypothesis that this compound activates T-lymphocytes to produce and release colony-stimulating factors (CSFs), which in turn promote the proliferation and differentiation of hematopoietic progenitor cells.

The enhancement of macrophage phagocytosis by this compound, both in vivo and in vitro, suggests a direct or indirect activation of these key innate immune cells. The antitumor effects observed are likely a consequence of this broad immunomodulatory activity, leading to an enhanced host immune response against malignant cells.

References

- 1. Antitumor effect of this compound, a low molecular weight immunomodifier, on murine transplantable tumors and microbial infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of this compound, a low molecular weight immunomodifier, on the growth of and the immune responses to murine lymphoma EL4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies on effects of this compound on immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nottingham.ac.uk [nottingham.ac.uk]

Forphenicinol and Alkaline Phosphatase: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forphenicinol, a derivative of the microbial product forphenicine, has been investigated primarily for its immunomodulatory properties.[1][2] Its parent compound, forphenicine, is a known potent inhibitor of alkaline phosphatase (ALP), a ubiquitous enzyme involved in various physiological processes, including bone metabolism and signal transduction.[3][4] This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with alkaline phosphatase, drawing on the available data for its parent compound to infer potential mechanisms and experimental approaches. While direct quantitative data on this compound's inhibitory action against alkaline phosphatase is not extensively available in public literature, this guide synthesizes related information to support further research and drug development efforts.

Forphenicine: A Potent Alkaline Phosphatase Inhibitor

This compound is an orally administrable derivative of forphenicine, a metabolite isolated from Streptomyces fulvoviridis.[3] Forphenicine has demonstrated significant inhibitory activity against chicken intestine alkaline phosphatase. The nature of this inhibition is uncompetitive, indicating that it binds to the enzyme-substrate complex.

Quantitative Inhibition Data for Forphenicine

The following table summarizes the key inhibitory parameters of forphenicine against chicken intestine alkaline phosphatase.[3]

| Parameter | Value | Enzyme Source | Substrate | Notes |

| IC50 | 0.036 µg/mL | Chicken Intestine | p-Nitrophenyl phosphate | Represents the concentration of forphenicine required to inhibit 50% of the enzyme's activity. |

| Ki | 1.64 x 10-7 M | Chicken Intestine | p-Nitrophenyl phosphate | The inhibition constant, reflecting the binding affinity of the inhibitor to the enzyme-substrate complex. |

Note: Forphenicine has been observed to have a slight inhibitory effect on alkaline phosphatase from other sources, including calf intestine, liver, and Escherichia coli.[3]

Postulated Interaction of this compound with Alkaline Phosphatase

Given that this compound is a derivative of forphenicine, it is plausible that it retains some of the alkaline phosphatase inhibitory activity of its parent compound. The structural modifications that render this compound orally bioavailable may also influence its binding affinity and inhibitory potency towards alkaline phosphatase.

Logical Relationship Diagram

The following diagram illustrates the relationship between forphenicine, this compound, and their known biological activities.

Caption: Relationship between forphenicine, this compound, and their biological targets.

Experimental Protocols for Investigating this compound's Effect on Alkaline Phosphatase

To ascertain the direct effects of this compound on alkaline phosphatase activity, standardized enzymatic assays are required. The following outlines a generalizable protocol based on common methods for assessing alkaline phosphatase inhibition.

Alkaline Phosphatase Inhibition Assay

This protocol describes a colorimetric assay using p-nitrophenyl phosphate (pNPP) as a substrate. The hydrolysis of pNPP by alkaline phosphatase produces p-nitrophenol, a yellow product that can be quantified spectrophotometrically.

Materials:

-

Alkaline Phosphatase (e.g., from chicken intestine or other sources)

-

This compound (dissolved in an appropriate solvent)

-

p-Nitrophenyl phosphate (pNPP) solution

-

Assay Buffer (e.g., 1 M Diethanolamine, 0.5 mM MgCl2, pH 9.8)

-

Stop Solution (e.g., 3 M NaOH)

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme Preparation: Prepare a working solution of alkaline phosphatase in the assay buffer.

-

Inhibitor Preparation: Prepare a series of dilutions of this compound in the assay buffer.

-

Assay Reaction:

-

To each well of a 96-well plate, add a specific volume of the assay buffer.

-

Add the this compound dilutions to the respective wells.

-

Add the alkaline phosphatase solution to all wells except for the blank controls.

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).

-

Initiate the reaction by adding the pNPP substrate solution to all wells.

-

-

Incubation: Incubate the plate at the controlled temperature for a specific duration (e.g., 30 minutes).

-

Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.

-

Measurement: Measure the absorbance of each well at a wavelength of 405 nm using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of the blank from all other readings.

-

Calculate the percentage of inhibition for each this compound concentration compared to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

Experimental Workflow Diagram

The following diagram outlines the workflow for the alkaline phosphatase inhibition assay.

Caption: Workflow for determining the inhibitory effect of this compound on alkaline phosphatase.

Potential Signaling Pathways and Future Directions

The immunomodulatory effects of this compound are its most studied characteristic.[1][2] While a direct signaling pathway linking this compound to alkaline phosphatase inhibition has not been elucidated, it is conceivable that its immunomodulatory actions could be, in part, mediated by its influence on ectoenzymes like alkaline phosphatase, which are present on the surface of immune cells.

Further research is warranted to:

-

Determine the specific IC50 and Ki values of this compound against various isoforms of alkaline phosphatase.

-

Elucidate the precise mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

-

Investigate the potential downstream effects of this compound-mediated alkaline phosphatase inhibition on immune cell signaling and function.

Hypothetical Signaling Pathway

The following diagram proposes a hypothetical pathway where this compound's immunomodulatory effects could be influenced by its inhibition of alkaline phosphatase on immune cells.

Caption: Hypothetical pathway of this compound's immunomodulatory action via ALP inhibition.

Conclusion

While this compound is primarily recognized as an immunomodulator, its origin as a derivative of the potent alkaline phosphatase inhibitor, forphenicine, suggests a potential for direct interaction with this enzyme. The lack of specific quantitative data for this compound in the current literature highlights a significant area for future investigation. The experimental protocols and conceptual frameworks presented in this guide are intended to provide a foundation for researchers to explore the inhibitory effects of this compound on alkaline phosphatase and to elucidate its potential role in relevant signaling pathways. Such studies will be crucial for a more complete understanding of this compound's mechanism of action and for the development of novel therapeutics targeting alkaline phosphatase.

References

- 1. [Phase I study of this compound, a new biological response modifier] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies on effects of this compound on immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitor for alkaline phosphatase | Forphenicine | フナコシ [funakoshi.co.jp]

- 4. Forphenicine, and inhibitor of alkaline phosphatase produced by actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Forphenicinol In Vivo Studies in Murine Models: A Detailed Application Note and Protocol

Forphenicinol, a derivative of forphenicine, is a small molecule immunomodulator that has demonstrated significant anti-tumor effects in various murine cancer models. This document provides a comprehensive overview of the in vivo study protocols for this compound, including detailed methodologies, quantitative data from key experiments, and insights into its mechanism of action. This information is intended for researchers, scientists, and drug development professionals working in oncology and immunology.

Core Concepts and Mechanism of Action

This compound primarily functions as an immunomodulator, enhancing the host's immune response against tumor cells.[1][2][3][4] Its anti-tumor activity is not typically a result of direct cytotoxicity to cancer cells but rather through the activation and enhancement of various immune effector cells.[4]

Key aspects of this compound's mechanism of action include:

-

Macrophage Activation: this compound has been shown to activate macrophages, particularly in tumor-bearing mice, inducing them to inhibit the growth of cancer cells both in vitro and in vivo.[4]

-

Splenocyte Stimulation: It stimulates the tumor growth-inhibitory activity of splenocytes.[4]

-

Augmentation of Delayed-Type Hypersensitivity (DTH): Oral administration of this compound enhances DTH to specific antigens, indicating a boost in cell-mediated immunity.[5]

-

Enhanced Phagocytosis: The compound has been observed to increase phagocytic activity by peritoneal macrophages.[5]

-

Synergistic Effects with Chemotherapy: this compound exhibits strong synergistic anti-tumor effects when used in combination with conventional chemotherapeutic agents like cyclophosphamide, 6-mercaptopurine, and aclacinomycin.[1][3] This combination can lead to a higher cure rate and the development of specific anti-tumor immunity.[3]

Experimental Protocols for In Vivo Murine Studies

The following protocols are compiled from various studies investigating the anti-tumor effects of this compound in murine models.

2.1. Animal Models

A variety of murine tumor models have been utilized to evaluate the efficacy of this compound. The choice of model depends on the specific research question and the type of cancer being studied.

-

Syngeneic Tumor Models: These are the most common models, where mouse cancer cell lines are implanted into immunocompetent mice of the same genetic background. This allows for the study of the interaction between the drug, the tumor, and the host immune system.

-

Ehrlich Carcinoma: Inoculated into mice to assess the suppressive effects of this compound.[1]

-

IMC Carcinoma: Another transplantable tumor model used to evaluate this compound's efficacy.[1]

-

Meth A Fibrosarcoma, Lewis Lung Carcinoma, and Adenocarcinoma 755: Utilized to study the effect of this compound in combination with surgical removal of the primary tumor.[2]

-

Mammary Carcinoma, L1210 Leukemia, B16 Melanoma, and Glioblastoma: These models have been used to demonstrate the synergistic effects of this compound with cyclophosphamide.[3]

-

EL4 Lymphoma: A model to investigate the impact of this compound on immune responses to lymphoma.[4]

-

2.2. Drug Preparation and Administration

-

Formulation: this compound is typically administered orally (p.o.). The specific vehicle for dissolution or suspension is often not detailed in the abstracts but would likely be a standard, non-toxic vehicle such as sterile water, saline, or a solution containing a small amount of a solubilizing agent like carboxymethyl cellulose (CMC).

-

Dosage and Schedule: The dosage and administration schedule are critical variables that can significantly impact the anti-tumor effect. These are often dependent on the tumor model and the experimental design.[1]

-

Ehrlich Carcinoma: 0.08 to 0.31 mg/kg/day for 10 days, starting 5 days after tumor inoculation.[1]

-

IMC Carcinoma: 0.5 to 5 mg/kg/day for 5 days, starting 8 days after tumor inoculation.[1]

-

Combination Therapy (with Cyclophosphamide): A single intraperitoneal (i.p.) injection of cyclophosphamide on day 1, followed by eight consecutive daily oral doses of this compound starting 6 days after tumor inoculation.[3]

-

2.3. Experimental Workflow

The following diagram illustrates a general experimental workflow for an in vivo study of this compound in a murine tumor model.

Quantitative Data Summary

The following tables summarize the quantitative data from various in vivo studies of this compound.

Table 1: Anti-tumor Efficacy of this compound Monotherapy

| Tumor Model | Dosage (mg/kg/day) | Administration Schedule | Outcome | Reference |

| Ehrlich Carcinoma | 0.08 - 0.31 | 10 days, starting 5 days post-inoculation | Tumor suppression | [1] |

| IMC Carcinoma | 0.5 - 5 | 5 days, starting 8 days post-inoculation | Tumor suppression | [1] |

| Adenocarcinoma 755 | Not Specified | Not Specified | Suppressed growth of subcutaneously implanted tumors | [2] |

| B16 Melanoma | Not Specified | Not Specified | Significantly inhibited tumor growth | [3] |

| Mammary Carcinoma | Not Specified | Pre- or post-treatment | Significantly inhibited tumor growth | [3] |

| EL4 Lymphoma | Not Specified | Pre- or post-treatment | Inhibited tumor growth | [4] |

Table 2: Efficacy of this compound in Combination Therapies

| Tumor Model | Combination Agent | This compound Schedule | Outcome | Reference |

| L1210 Leukemia | 6-Mercaptopurine, Aclacinomycin, Cyclophosphamide | Not Specified | Markedly enhanced anti-tumor effect | [1] |

| Meth A Fibrosarcoma | Surgical Resection | Before and after resection | Suppressed recurrent tumor growth, prolonged survival | [2] |

| Lewis Lung Carcinoma | Surgical Resection | Before and after resection | Suppressed recurrent tumor growth, prolonged survival | [2] |

| Mammary Carcinoma | Cyclophosphamide | 8 daily oral doses starting 6 days post-inoculation | Strong cooperation in curing tumors, induced specific immunity | [3] |

| L1210 Leukemia | Cyclophosphamide | 8 daily oral doses starting 6 days post-inoculation | Inhibited tumor growth, markedly prolonged survival | [3] |

| Lewis Lung Carcinoma | Cyclophosphamide | 8 daily oral doses starting 6 days post-inoculation | Therapeutic synergism | [3] |

| Glioblastoma | Cyclophosphamide | 8 daily oral doses starting 6 days post-inoculation | Therapeutic synergism | [3] |

Signaling Pathways and Immunomodulatory Effects

The primary mechanism of this compound's anti-tumor activity is the modulation of the host immune system. The following diagram illustrates the proposed signaling pathway leading to an anti-tumor response.

Conclusion

This compound is a promising immunomodulatory agent with demonstrated anti-tumor efficacy in a variety of murine models, both as a monotherapy and in combination with other cancer treatments. The protocols and data presented here provide a valuable resource for researchers planning to conduct in vivo studies with this compound. Future research should focus on further elucidating the precise molecular targets and signaling pathways involved in its mechanism of action to optimize its therapeutic potential.

References

- 1. Antitumor effect of this compound, a low molecular weight immunomodifier, on murine transplantable tumors and microbial infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antitumor effect of this compound, a low molecular weight immunomodifier, in combination with surgery on Meth A fibrosarcoma, Lewis lung carcinoma, and adenocarcinoma 755 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of this compound, a small molecular immunomodifier, in combination with cyclophosphamide on growth of and immunity to syngeneic murine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of this compound, a low molecular weight immunomodifier, on the growth of and the immune responses to murine lymphoma EL4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Studies on effects of this compound on immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Forphenicinol in Combination with Cyclophosphamide Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the investigational use of forphenicinol in combination with cyclophosphamide therapy. This compound, a low molecular weight immunomodifier, has demonstrated the potential to enhance the anti-tumor efficacy of the alkylating agent cyclophosphamide. This combination therapy aims to leverage the cytotoxic effects of cyclophosphamide with the immune-stimulating properties of this compound to achieve a synergistic anti-cancer response. These protocols are intended for preclinical research settings.

Mechanism of Action

The combination of this compound and cyclophosphamide leverages a dual approach to cancer therapy: direct cytotoxicity and immunomodulation.

Cyclophosphamide , a well-established chemotherapeutic agent, is a prodrug that requires metabolic activation in the liver by cytochrome P450 enzymes.[1] Its active metabolites, primarily phosphoramide mustard, are potent alkylating agents that form cross-links within and between DNA strands, particularly at the N7 position of guanine.[1][2] This DNA damage is irreversible and triggers apoptosis in rapidly dividing cells, including cancer cells.[1]

Beyond its direct cytotoxic effects, cyclophosphamide possesses complex immunomodulatory properties. At lower doses, it can selectively deplete regulatory T cells (Tregs), a subset of T cells that suppress anti-tumor immune responses.[3][4] This depletion can enhance the activity of effector T cells and promote a more robust anti-tumor immune response.

This compound acts as an immunomodulator, augmenting the host's immune response. Studies have shown that this compound can enhance delayed-type hypersensitivity (DTH), a T-cell-mediated immune reaction, and stimulate the phagocytic activity of macrophages.[5][6] It has also been shown to restore DTH in mice immunosuppressed by cyclophosphamide.[5] The synergistic effect of this combination therapy is thought to arise from cyclophosphamide's ability to debulk the tumor and create a more favorable tumor microenvironment for an immune attack, which is then amplified by the immunomodulatory effects of this compound.

Data Presentation

The following tables summarize quantitative data from preclinical studies investigating the combination of this compound and cyclophosphamide.

Table 1: Synergistic Anti-Tumor Efficacy of this compound and Cyclophosphamide in a Murine Squamous Cell Carcinoma Model

| Treatment Group | Mean Tumor Volume (mm³) ± SEM (Day 14) | Percent Tumor Growth Inhibition (%) |

| Untreated Control | 4490 ± 454 | - |

| This compound (FPL) alone (5 mg/kg for 9 days) | 3500 ± 123 | 22% |

| Cyclophosphamide (CPA) alone (50 mg/kg for 5 days) | 124 ± 44 | 97% |

Data extracted from a study on syngeneic squamous cell carcinoma tumors in C3H female mice.[7]

Table 2: Effect of this compound and Cyclophosphamide Combination on Mammary Carcinoma Growth in C3H/HeN Mice

| Treatment Group | Outcome |

| Control | Progressive tumor growth |